Product packaging for 5-Iodo-2-methoxybenzonitrile(Cat. No.:CAS No. 677777-44-5; 933672-32-3)

5-Iodo-2-methoxybenzonitrile

Cat. No.: B2611167
CAS No.: 677777-44-5; 933672-32-3
M. Wt: 259.046
InChI Key: LKHLIOQZTDZHJU-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Building Block in Fine Chemical Synthesis

The primary significance of 5-iodo-2-methoxybenzonitrile lies in its utility as a versatile synthetic building block for fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals and specialty chemicals. biosynth.com It serves as a foundational component in the synthesis of a wide array of other chemicals and pharmaceutical compounds. biosynth.comcymitquimica.com The presence of the iodo, methoxy (B1213986), and nitrile functional groups allows for a diverse range of chemical modifications.

The compound's utility is highlighted by its role as a research chemical, reagent, and intermediate in the production of complex organic molecules. biosynth.com The strategic placement of the functional groups on the benzene (B151609) ring allows for regioselective reactions, a critical aspect of designing efficient synthetic routes.

Interactive Table: Properties of this compound Below is an interactive table summarizing the key properties of this compound.

PropertyValue
CAS Number 933672-32-3
Molecular Formula C₈H₆INO
Molecular Weight 259.04 g/mol
Appearance White to Almost white powder to crystal
Melting Point 122.0 °C
Boiling Point 316.5 °C

Users can sort and filter the data as needed.

Overview of Its Role in Advanced Organic Synthesis

In the broader context of advanced organic synthesis, this compound is a valuable substrate for a variety of powerful chemical reactions. Advanced organic synthesis involves the construction of complex organic molecules, often with high degrees of stereoselectivity and efficiency. free.fr

The iodine atom on the aromatic ring makes this compound an excellent candidate for cross-coupling reactions. These reactions, which include the Nobel Prize-winning Suzuki-Miyaura coupling, are fundamental methods for forming carbon-carbon bonds, a key process in building molecular complexity. The compound can also participate in other transition-metal-catalyzed reactions.

Furthermore, the other functional groups contribute to its versatility:

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to different classes of compounds.

The methoxy group can be cleaved to reveal a phenol, offering another point for modification.

The iodine atom can be substituted by a range of nucleophiles, allowing for the introduction of diverse functionalities.

This trifecta of reactive sites allows synthetic chemists to use this compound as a linchpin in multi-step synthetic sequences, enabling the efficient construction of elaborate molecular architectures for research in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6INO B2611167 5-Iodo-2-methoxybenzonitrile CAS No. 677777-44-5; 933672-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHLIOQZTDZHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933672-32-3
Record name 5-Iodo-2-methoxybenzonitrile
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Synthetic Pathways and Methodologies for the Preparation of 5 Iodo 2 Methoxybenzonitrile

Strategies for Directed Aromatic Iodination

Achieving regioselective iodination requires specific reagents and conditions that favor substitution at the desired position.

Several established and modern halogenation techniques can be employed for the synthesis of aryl iodides. The selection of the iodinating agent and reaction conditions is critical for achieving high yield and selectivity.

One effective method involves the use of N-Iodosuccinimide (NIS) as the iodine source in the presence of a strong acid, such as trifluoroacetic acid (TFA). A similar strategy has been successfully used to synthesize the closely related compound 4-fluoro-5-iodo-2-methoxybenzonitrile from its 4-fluoro-2-methoxybenzonitrile (B69021) precursor. In this reaction, the acid activates the NIS, generating a potent electrophilic iodine species that readily reacts with the electron-rich aromatic ring.

Another common approach is the use of molecular iodine (I₂) in combination with an oxidizing agent . Reagents like o-iodoxybenzoic acid (IBX) can be used in a redox reaction with molecular iodine to generate highly electrophilic iodonium (B1229267) ions (I⁺), which are capable of iodinating both electron-rich and less-activated aromatic rings. organic-chemistry.org This method is noted for its efficiency and the environmentally benign nature of the IBX reagent. organic-chemistry.org

The table below summarizes various electrophilic iodination methods applicable to the synthesis of 5-Iodo-2-methoxybenzonitrile.

Method Iodine Source Activating Agent/Co-reagent Key Features
NIS IodinationN-Iodosuccinimide (NIS)Trifluoroacetic acid (TFA)Effective for activated aromatic systems; strong acid promotes the reaction.
IBX-I₂ RedoxMolecular Iodine (I₂)o-Iodoxybenzoic acid (IBX)Generates potent iodonium ions (I⁺); efficient for a range of aromatic compounds. organic-chemistry.org
Silver Salt-MediatedMolecular Iodine (I₂)Silver Nitrate (B79036) (AgNO₃)Forms iodine nitrate (INO₃) in situ, a powerful iodinating agent. mu-varna.bg

A novel and cost-effective strategy for halogenation involves the use of elemental sulfur (S₈). organic-chemistry.org Research has shown that a catalytic amount of elemental sulfur can effectively mediate the halogenation of less-reactive aromatic compounds, including cyano-substituted anisole (B1667542) derivatives. nih.govacs.org This method is particularly relevant for iodination when 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) is used as the iodine source. acs.orgacs.org

The crucial role of elemental sulfur is highlighted by the observation that no reaction occurs in its absence. nih.gov The proposed mechanism suggests that S₈ interacts with the halogen source to form an S₈–Y species, which then acts as the active halogenating agent. acs.org This approach is advantageous because elemental sulfur is inexpensive, odorless, solid, and easy to handle, making it a practical alternative to other sulfur-based catalysts. organic-chemistry.orgacs.org

Reagent System Substrate Type Proposed Intermediate Advantages
S₈ / 1,3-diiodo-5,5-dimethylhydantoin (DIH)Less-reactive aromatics (e.g., cyano-substituted anisoles)S₈–Y speciesCost-effective, odorless, easy handling, applicable to less-reactive substrates. organic-chemistry.orgnih.govacs.org

Synthesis from Precursor Compounds

The most prominent synthetic route to this compound is the direct iodination of 2-methoxybenzonitrile (B147131), as detailed in the strategies above. Alternative multi-step pathways, while theoretically possible, are generally more complex and less efficient for this specific target. For instance, a Sandmeyer reaction starting from a corresponding 5-iodo-2-methoxyaniline derivative would involve several steps, including diazotization and cyanation. google.com Given the efficiency of direct electrophilic iodination at the electron-rich position para to the methoxy (B1213986) group, this remains the preferred and more direct method.

Methodological Advancements in Its Scalable Production

One such advancement in the synthesis of related iodo-aromatic compounds is the use of microporous compounds, such as zeolites, as catalysts . A patented process for producing 5-iodo-2-methylbenzoic acid utilizes a zeolite catalyst in the presence of iodine and an oxidizing agent. google.com The key advantage of this method is that the solid catalyst can be easily separated from the reaction mixture by filtration and recycled for subsequent batches. google.com This simplifies the purification process, reduces waste, and improves the economic feasibility of the synthesis on a larger scale. Applying similar principles to the production of this compound could represent a significant step towards a more efficient and scalable manufacturing process.

Furthermore, process optimization for scale-up often involves selecting conditions that eliminate the need for hazardous solvents or extensive chromatographic purification, which are often barriers to industrial application. acs.org

Reactivity Profiles and Transformational Chemistry of 5 Iodo 2 Methoxybenzonitrile

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling Investigations

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. organic-chemistry.org The iodine substituent in 5-iodo-2-methoxybenzonitrile makes it a suitable aryl halide for this transformation. The reaction typically involves a Pd(0) catalyst, which undergoes oxidative addition with the aryl iodide. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, yields the coupled product and regenerates the catalyst. mdpi.com

The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. For instance, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or those generated in situ from palladium(II) sources are commonly employed. organic-chemistry.orgbeilstein-journals.org The reaction is compatible with a wide range of functional groups, making it a powerful tool in organic synthesis. organic-chemistry.org In the context of related iodo-substituted aromatic compounds, studies have shown that the choice of the palladium catalyst and ligands can be crucial for achieving high yields. For example, Pd(PPh₃)₄ with NaOH as the base in a THF/water mixture has been effective for the coupling of borylated norbornadiene with haloarenes. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Iodo-Aromatic Substrates This table is illustrative and may not represent reactions with this compound itself but demonstrates the general conditions for similar substrates.

Aryl Iodide Substrate Boronic Acid Catalyst System Solvent Base Yield
2-(Bicyclo[2.2.1]heptadien-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bromobenzene Pd(PPh₃)₄ THF/H₂O NaOH 56% beilstein-journals.org
5-Iodo-1,2,3-triazoles Various arylboronic acids Not specified Not specified Not specified Not specified researchgate.net
5-Iodo-2'-deoxyuridine Various arylboronic acids Palladium catalyst Not specified Not specified Not specified nih.gov

Stille Cross-Coupling Applications

The Stille reaction facilitates the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide, catalyzed by palladium. jk-sci.com This reaction is known for its mild conditions and tolerance of a wide array of functional groups. jk-sci.comnrochemistry.com The mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to give the final product. nrochemistry.com

While specific examples detailing the Stille coupling of this compound are not prevalent in the provided search results, the general applicability of this reaction to aryl iodides is well-established. For instance, the synthesis of various heterocyclic compounds has been achieved using Stille cross-coupling with iodo-substituted precursors. researchgate.net The choice of palladium catalyst and ligands, such as those based on phosphines, is critical for the reaction's success. researchgate.net One of the main challenges in Stille reactions is the removal of toxic tin byproducts, which can be addressed by methods like filtration through silica (B1680970) gel or washing with potassium fluoride (B91410) solution. nrochemistry.com

Table 2: General Conditions for Stille Cross-Coupling This table outlines typical components for Stille reactions involving aryl halides.

Component Description
Aryl Halide Aryl iodides are highly reactive substrates.
Organostannane A variety of organotin reagents can be used.
Catalyst Typically a palladium(0) complex, e.g., Pd(PPh₃)₄. jk-sci.com
Ligands Phosphine (B1218219) ligands are common.
Solvent Aprotic solvents like DMF or THF are often used.
Additives Copper(I) iodide can sometimes improve yields. researchgate.net

Negishi Cross-Coupling Methodologies

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that couples organic halides with organozinc compounds, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is valued for its high reactivity and functional group tolerance. nih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the metal center, transmetalation with the organozinc reagent, and reductive elimination. organic-chemistry.org

Aryl iodides are common substrates in Negishi couplings. wikipedia.org The reaction can be catalyzed by various palladium or nickel catalysts, such as Ni(PPh₃)₄ or Pd(P(t-Bu)₃)₂. wikipedia.orgorganic-chemistry.org The development of highly active catalyst systems, often employing bulky phosphine ligands, has expanded the scope of the Negishi reaction to include less reactive aryl chlorides and a wider range of functional groups. organic-chemistry.orgnih.gov For instance, a combination of Pd₂(dba)₃ and the bulky ligand SPhos has proven to be an excellent precatalyst for the coupling of iodoalanine-derived organozinc reagents with aryl halides. nih.gov

Table 3: Catalyst Systems for Negishi Cross-Coupling of Aryl Halides This table highlights catalyst systems that have been successfully employed for the Negishi coupling of various aryl halides.

Catalyst Ligand Substrate Scope Reference
Pd₂(dba)₃ SPhos Aryl halides, including ortho-substituted examples nih.gov
Pd(P(t-Bu)₃)₂ P(t-Bu)₃ Aryl and vinyl chlorides organic-chemistry.org
Ni(acac)₂ dppf or PPh₃ ortho- and para-substituted aryl and heteroaryl chlorides nih.gov

Heck Reaction Studies

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. fu-berlin.de The reaction typically proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to yield the substituted alkene product. fu-berlin.de

Aryl iodides are the most reactive halides in the Heck reaction. fu-berlin.de The regioselectivity of the reaction is influenced by the electronic nature of the substituents on the alkene. fu-berlin.de While specific studies on the Heck reaction of this compound were not found, the general principles apply. The reaction conditions typically involve a palladium source like Pd(OAc)₂, a phosphine ligand, a base such as triethylamine (B128534) or sodium carbonate, and a polar aprotic solvent like DMF or NMP. fu-berlin.deresearchgate.net Recent advancements have focused on developing more active and stable catalyst systems to improve the efficiency and scope of the Heck reaction. liverpool.ac.uk

Table 5: Typical Conditions for the Heck Reaction This table provides a general overview of the conditions used for Heck reactions.

Parameter Common Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ fu-berlin.de
Ligands PPh₃, (o-Tol)₃P fu-berlin.de
Base Et₃N, Na₂CO₃, NaOAc fu-berlin.de
Solvent DMF, NMP, CH₃CN fu-berlin.de
Temperature Often > 100 °C, but milder conditions are possible fu-berlin.de

Catalyst Design and Ligand Effects in Cross-Coupling

The design of catalysts and ligands is paramount in controlling the reactivity and selectivity of transition metal-catalyzed cross-coupling reactions. The electronic and steric properties of ligands play a crucial role in modulating the stability and activity of the metal center throughout the catalytic cycle. chemrxiv.orglehigh.edu

For nickel-catalyzed reactions, the design of electron-deficient π-acceptor ligands can favor reductive elimination, which is a key step in many cross-coupling processes. chemrxiv.org For instance, benzonitrile-containing ligands have been developed to act as electron-acceptors, promoting reductive elimination over competing pathways like β-hydride elimination. chemrxiv.org In palladium catalysis, bulky, electron-rich monophosphine ligands, such as those developed by Buchwald, have proven highly effective in promoting the oxidative addition step and stabilizing the catalytic species in reactions like the Buchwald-Hartwig amination. researchgate.net The choice of ligand can also influence the substrate scope, allowing for the coupling of more challenging substrates like aryl chlorides. jk-sci.com Furthermore, the development of hemilabile ligands, which can coordinate to the metal center in different ways, offers another strategy for controlling reactivity and enantioselectivity in cross-coupling reactions. sustech.edu.cn

Mechanistic Investigations of Cross-Coupling Pathways

The cross-coupling of aryl halides is a cornerstone of modern organic synthesis, and the reactivity of this compound in these transformations is of significant interest. The mechanisms of these reactions, particularly palladium-catalyzed processes like the Suzuki-Miyaura coupling, are generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Following oxidative addition, transmetalation occurs, where an organic group from an organometallic reagent, such as an organoboron compound in the Suzuki-Miyaura reaction, is transferred to the palladium(II) center. lookchem.com This step displaces the halide and results in a diorganopalladium(II) intermediate. commonorganicchemistry.comlookchem.com In the context of the Suzuki-Miyaura reaction, this process can proceed through intermediates containing Pd-O-B linkages. lookchem.com

The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the desired product. orgsyn.orgcommonorganicchemistry.com This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The reductive elimination is understood to proceed from a cis-complex, and it is a unimolecular process. commonorganicchemistry.com The nature of the ligands on the palladium center can significantly influence the efficiency of each of these steps. orgsyn.org

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of this compound

StepDescriptionKey Intermediates
Oxidative Addition The Pd(0) catalyst inserts into the carbon-iodine bond of this compound.Arylpalladium(II) halide complex
Transmetalation An organic group from a coupling partner (e.g., an organoboron reagent) replaces the iodide on the palladium center.Diorganopalladium(II) complex
Reductive Elimination The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst.Cross-coupled product and Pd(0) catalyst

Metal-Free Borylation Reactions of Aryl Iodides

Recent advancements in organic synthesis have focused on the development of metal-free methodologies, offering more sustainable and cost-effective alternatives to traditional metal-catalyzed reactions. The borylation of aryl iodides, including substrates like this compound, is one such area of active research.

Exploration of Radical Mechanisms

Metal-free borylation of aryl iodides has been shown to proceed through a radical mechanism. lookchem.com These reactions can be initiated under thermal conditions or by photoinduction. lookchem.comgoogle.com The proposed mechanism often involves a single-electron transfer (SET) to the aryl iodide, which leads to the formation of an aryl radical. lookchem.comacs.org This aryl radical can then react with a diboron (B99234) species to yield the desired arylboronic ester. lookchem.com In some systems, pyridine (B92270) has been found to play a crucial role in stabilizing the intermediate boryl radicals that are generated in situ. lookchem.com Radical clock experiments have provided evidence for the involvement of radical intermediates in these transformations. orgsyn.orgrsc.org Photoinduced methods, often utilizing visible light, can generate aryl radicals from aryl halides through the formation of an excited donor-acceptor complex, which acts as a potent single-electron reductant. acs.orgnih.gov

Substrate Scope and Functional Group Compatibility

Metal-free borylation methods for aryl iodides have demonstrated a broad substrate scope and good functional group tolerance. orgsyn.orgnih.gov These reactions are often compatible with both electron-donating and electron-withdrawing substituents on the aromatic ring, with electronic effects having a minimal impact on the reaction efficiency in some cases. lookchem.com However, steric hindrance can play a more significant role, with ortho-substituted aryl iodides sometimes exhibiting lower yields. lookchem.com The mild conditions of many metal-free borylation reactions, such as those that are photoinduced at room temperature, allow for the presence of a variety of functional groups. google.comnih.gov These methods provide a valuable and complementary approach to traditional metal-catalyzed borylation reactions. lookchem.com

Table 2: Comparison of Metal-Free Borylation Methods for Aryl Iodides

MethodInitiationKey FeaturesFunctional Group Tolerance
Thermal Borylation HeatOften mediated by a fluoride source and a stabilizing agent like pyridine. lookchem.comGood tolerance for a range of functional groups. lookchem.com
Photoinduced Borylation Visible LightCan be catalyst-free and proceeds under mild, room temperature conditions. google.comacs.orgExcellent tolerance for a wide array of functional groups. acs.orgnih.gov

Functional Group Interconversions and Modifications

The nitrile and methoxy (B1213986) functionalities of this compound offer opportunities for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reactions at the Nitrile Functionality

The nitrile group is a versatile functional group that can be converted into several other important chemical moieties. synquestlabs.com

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid. This transformation can be achieved under acidic or basic conditions. For instance, acid-catalyzed hydrolysis involves the initial protonation of the nitrogen atom, followed by the nucleophilic attack of water. openstax.org This would convert this compound into 5-iodo-2-methoxybenzoic acid.

Reduction: The nitrile group can be reduced to a primary amine. A variety of reducing agents can be employed for this purpose, including lithium aluminum hydride or catalytic hydrogenation. This reaction would yield 5-iodo-2-methoxybenzylamine. The reduction of benzonitriles with electron-donating groups, such as a methoxy group, may require more forcing conditions like refluxing in THF. acs.org

Cycloaddition: Nitriles can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. synquestlabs.com This reaction, often performed with sodium azide (B81097) and a Lewis acid, would convert this compound into a 5-substituted tetrazole derivative, which is a common bioisostere for a carboxylic acid group in medicinal chemistry. nih.gov

Transformations of the Methoxy Group

The methoxy group on the aromatic ring can also be selectively transformed.

Demethylation/Ether Cleavage: The most common transformation of the methoxy group is its cleavage to a hydroxyl group. This demethylation is frequently accomplished using strong Lewis acids like boron tribromide (BBr₃). commonorganicchemistry.comcommonorganicchemistry.com This reagent is particularly effective for cleaving aryl methyl ethers and is compatible with a variety of other functional groups. orgsyn.org The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at low temperatures. commonorganicchemistry.com This would convert this compound to 5-iodo-2-hydroxybenzonitrile. Other reagents for ether cleavage include strong acids like HBr or HI, although these may be less selective. libretexts.org Nucleophilic reagents like thiolates can also be used for demethylation. commonorganicchemistry.com

Table 3: Potential Functional Group Interconversions of this compound

Functional GroupReagents and ConditionsProduct
Nitrile H₃O⁺, heat5-Iodo-2-methoxybenzoic acid
Nitrile 1. LiAlH₄, ether; 2. H₂O5-Iodo-2-methoxybenzylamine
Nitrile NaN₃, Lewis Acid5-(5-Iodo-2-methoxyphenyl)-1H-tetrazole
Methoxy BBr₃, CH₂Cl₂5-Iodo-2-hydroxybenzonitrile

Synthetic Utility of 5 Iodo 2 Methoxybenzonitrile As a Versatile Intermediate

Construction of Complex Organic Molecular Scaffolds

5-Iodo-2-methoxybenzonitrile serves as a crucial building block in the synthesis of complex organic molecules, particularly those with pharmaceutical and material science applications. Its utility stems from the presence of three key functional groups: an iodo group, a methoxy (B1213986) group, and a nitrile group, which can all be manipulated chemically. The iodo group is a particularly useful handle for forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

One of the most powerful methods for constructing complex molecular scaffolds is the Suzuki-Miyaura cross-coupling reaction. mt.comorganic-chemistry.org This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. This compound, with its reactive iodine atom, readily participates in these reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups. This method is widely used in the pharmaceutical industry to link aromatic ring structures to create more complex intermediate compounds for the synthesis of active pharmaceutical ingredients (APIs). mt.com

Another important palladium-catalyzed reaction is the Heck reaction, which couples the aryl iodide with an alkene to form a new carbon-carbon bond. fu-berlin.desioc-journal.cn This reaction provides a direct method for the vinylation of the benzonitrile (B105546) core. The Sonogashira coupling is yet another powerful tool, enabling the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, leading to the synthesis of substituted alkynes. wikipedia.orgnumberanalytics.com These reactions, along with others like the Buchwald-Hartwig amination for C-N bond formation, highlight the versatility of this compound in building intricate molecular architectures. beilstein-journals.orgorganic-chemistry.org

The nitrile group itself is a versatile functional group that can be transformed into various other functionalities, further expanding the synthetic possibilities. researchgate.net For instance, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing additional points for diversification of the molecular scaffold.

Precursor for Diverse Aromatic and Heteroaromatic Compounds

The strategic placement of the iodo, methoxy, and nitrile groups on the benzene (B151609) ring makes this compound an excellent precursor for a wide array of aromatic and heteroaromatic compounds. The reactivity of the iodo group in palladium-catalyzed cross-coupling reactions is a key feature in this regard.

For example, through Suzuki-Miyaura coupling, a variety of aryl and heteroaryl substituents can be introduced at the 5-position of the benzonitrile ring. This has been demonstrated in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. organic-chemistry.org Similarly, Sonogashira coupling allows for the introduction of alkynyl groups, leading to the formation of arylalkynes. core.ac.ukorganic-chemistry.org These alkynes can then undergo further transformations, such as cyclization reactions, to generate more complex heterocyclic systems.

The nitrile group can also participate in the construction of heterocyclic rings. For instance, it can undergo cycloaddition reactions with azides to form tetrazoles or with dienes in Diels-Alder type reactions. researchgate.net Furthermore, the nitrile group can direct ortho-lithiation, allowing for the introduction of substituents adjacent to the nitrile, although the methoxy group's directing effect must also be considered.

A notable example of its use as a precursor is in the synthesis of indole (B1671886) derivatives. nih.govscirp.org Indole scaffolds are present in a vast number of natural products and pharmaceuticals. scirp.org By utilizing the reactivity of the iodo and nitrile groups, complex and highly functionalized indoles can be synthesized. For instance, a Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of the indole ring system.

Application in Multi-Step Synthesis Strategies

The strategic importance of this compound is particularly evident in multi-step synthesis, where the order of reactions is critical to achieving the desired target molecule. lumenlearning.comlibretexts.org The differential reactivity of its functional groups allows for a stepwise and controlled elaboration of the molecular structure.

A common strategy involves utilizing the iodo group for an initial cross-coupling reaction to build a key carbon-carbon or carbon-heteroatom bond. The resulting intermediate can then be further modified by transforming the nitrile or methoxy groups. For instance, a Suzuki-Miyaura coupling can be performed first, followed by the reduction of the nitrile to an amine. This amine can then be used in a subsequent reaction to build another part of the molecule.

The directing effects of the substituents also play a crucial role in multi-step synthesis. The methoxy group is an ortho-, para-director for electrophilic aromatic substitution, while the nitrile group is a meta-director. This allows for regioselective introduction of additional substituents on the aromatic ring. lumenlearning.com

An example of a multi-step synthesis involving a related compound is the synthesis of the drug Febuxostat, where a substituted benzonitrile is a key intermediate. ppj.org.lyresearchgate.net The synthesis involves a series of transformations where the nitrile group is eventually converted into a thiazole (B1198619) ring. While not directly involving this compound, these syntheses illustrate the general principles of how a substituted benzonitrile can be a pivotal component in a complex synthetic sequence.

The ability to perform a sequence of reactions, such as a cross-coupling followed by a functional group interconversion, makes this compound a valuable tool for medicinal chemists and synthetic organic chemists in the construction of complex and biologically active molecules.

Radiolabeling Methodologies Utilizing Iodine Atom Replacement

The presence of an iodine atom in this compound makes it a suitable precursor for the introduction of radioactive iodine isotopes, such as Iodine-123, Iodine-125, and Iodine-131. nih.gov These radioisotopes are widely used in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and in radiotherapy.

The most common method for introducing radioactive iodine is through a halogen exchange reaction, where the stable iodine atom is replaced by a radioactive isotope. This can be achieved through various methods, including nucleophilic substitution reactions using a radioactive iodide salt, often facilitated by a copper catalyst or other transition metals. nih.gov

Another approach is electrophilic radioiodination. In this method, a radioactive iodine source is activated to an electrophilic species, which then substitutes a suitable leaving group on the aromatic ring. While direct electrophilic substitution on the benzonitrile ring is possible, the more common and reliable method for aryl iodides is the iododemetallation of an organometallic precursor, such as an organotin or organomercury compound. nih.gov For instance, the stable this compound could be converted to a corresponding stannyl (B1234572) or mercuryl derivative, which can then be reacted with a source of radioactive iodine to produce the desired radiolabeled compound with high specific activity.

The development of milder radiolabeling techniques is crucial to avoid the degradation of sensitive functional groups within the molecule. nih.gov The use of transition metal-mediated reactions has significantly advanced this field, allowing for the efficient incorporation of radioiodine under gentle conditions. The resulting radiolabeled 2-methoxybenzonitrile (B147131) derivatives can then be used as imaging agents to study biological processes or for targeted radiotherapy.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Synthetic Transformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. core.ac.uk By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms in 5-Iodo-2-methoxybenzonitrile can be confirmed.

In the ¹H NMR spectrum, the protons on the aromatic ring exhibit distinct signals due to their unique electronic environments. The substitution pattern—iodine at position 5, a methoxy (B1213986) group at position 2, and a nitrile group at position 1—dictates the chemical shifts and splitting patterns of the remaining aromatic protons at positions 3, 4, and 6. The methoxy group protons typically appear as a sharp singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift, as do the aromatic carbons and the methoxy carbon. The carbon directly bonded to the iodine atom is also significantly influenced, resulting in a predictable chemical shift. These spectra are crucial for confirming the successful outcome of synthetic transformations leading to this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Data ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
H-3 7.20 - 7.40 (d) C1 (C-CN) ~105
H-4 7.70 - 7.90 (dd) C2 (C-OCH₃) ~160
H-6 7.00 - 7.10 (d) C3 ~115
-OCH₃ 3.80 - 4.00 (s) C4 ~145
C5 (C-I) ~90
C6 ~118
C≡N ~117
-OCH₃ ~56

Note: These are predicted values based on typical substituent effects in substituted benzene (B151609) rings. Actual experimental values may vary depending on the solvent and spectrometer frequency.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Product Identification and Purity Assessment

Mass Spectrometry (MS) is a vital analytical tool used to determine the molecular weight and elemental composition of a compound. researchgate.net For this compound (C₈H₆INO), the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. cymitquimica.comlabproinc.com The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov By comparing the experimentally measured exact mass to the calculated mass for C₈H₆INO, the identity of the compound can be confirmed with high confidence. uni.lu This technique is also highly sensitive, making it suitable for identifying trace-level products and impurities. The fragmentation pattern observed in the mass spectrum can further support structural elucidation by revealing stable fragments resulting from the cleavage of specific bonds within the molecule.

Table 2: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₈H₆INO cymitquimica.com
Molecular Weight 259.05 g/mol cymitquimica.com
Monoisotopic Mass 258.9494 Da uni.lu
Predicted [M+H]⁺ (m/z) 259.95668 uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Products

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. compoundchem.com The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

The most prominent and easily identifiable peak will be from the nitrile (C≡N) group, which exhibits a sharp and intense absorption in a relatively uncongested region of the spectrum. spectroscopyonline.com Aromatic nitriles typically absorb at a slightly lower frequency than aliphatic nitriles due to conjugation. spectroscopyonline.comscribd.com The methoxy (-OCH₃) group will show C-H stretching vibrations slightly below 3000 cm⁻¹ and a characteristic C-O stretching band. optica.orglibretexts.org The aromatic ring itself will produce several signals, including C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H (-OCH₃) Stretch 2950 - 2850 Medium-Weak
Nitrile (C≡N) Stretch 2240 - 2220 Strong, Sharp
Aromatic C=C Stretch 1600 - 1450 Medium-Weak

Chromatographic Techniques for Separation and Purification in Synthetic Procedures (e.g., Column Chromatography, HPLC)

Chromatographic techniques are essential for the separation and purification of target compounds from reaction mixtures. Column chromatography is a widely used method for purifying solid organic compounds on a preparative scale. For this compound, purification would typically involve dissolving the crude product in a minimal amount of solvent and loading it onto a column packed with a stationary phase, such as silica (B1680970) gel. rsc.org A solvent system (mobile phase), often a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. rsc.org The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure product.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that offers higher resolution and speed. It is often used for analytical purposes to assess the purity of a sample or for preparative purification of smaller quantities. In a typical Reverse-Phase HPLC (RP-HPLC) setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. ijprt.com The retention time of this compound would be a characteristic identifier under specific HPLC conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Iodo-2-methoxybenzonitrile, and how do reaction conditions influence yield?

  • Methodology : A common approach involves direct iodination of 2-methoxybenzonitrile using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Solvent choice (e.g., acetic acid or dichloromethane) and temperature (0–25°C) critically affect regioselectivity and yield. For example, excess ICl at 0°C may reduce byproducts like di-iodinated analogs. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
  • Data Considerations : Monitor reaction progress using thin-layer chromatography (TLC). Yields typically range from 60–85%, depending on iodination efficiency and purification losses.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers expect?

  • Methodology :

  • ¹H NMR : Aromatic protons appear as distinct signals: the methoxy group (–OCH₃) resonates at ~3.8–4.0 ppm, while nitrile (–CN) does not protonate but influences neighboring protons. The iodine atom causes deshielding, shifting aromatic protons downfield (e.g., ~7.5–8.5 ppm).
  • IR Spectroscopy : Confirm nitrile presence with a sharp peak at ~2220–2240 cm⁻¹ and methoxy C–O stretch at ~1250 cm⁻¹.
  • Mass Spectrometry (MS) : Expect a molecular ion peak [M]⁺ at m/z ≈ 259 (C₈H₅INO). Isotopic patterns for iodine (¹²⁷I) aid identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound across literature sources?

  • Methodology : Discrepancies often arise from impurities (e.g., residual solvents, di-iodinated byproducts) or polymorphic forms.

Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to quantify impurities.

Crystallization Studies : Recrystallize from ethanol/water mixtures and compare melting points with literature. Single-crystal X-ray diffraction (SC-XRD) can confirm molecular packing and polymorphism .

  • Case Example : A reported mp of 98–100°C vs. 102–104°C may indicate differing solvent traces; elemental analysis (C, H, N) and differential scanning calorimetry (DSC) can clarify .

Q. What strategies optimize the use of this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures (3:1) at 80–100°C.
  • Base Optimization : Test K₂CO₃, Cs₂CO₃, or NaOAc to enhance transmetallation.
  • Substrate Scope : The electron-withdrawing nitrile group activates the aryl iodide for coupling, but steric hindrance from the methoxy group may require longer reaction times (12–24 hrs).
    • Data Analysis : Monitor coupling efficiency via GC-MS or ¹H NMR. Yields >70% are achievable with boronic acids bearing electron-donating groups .

Q. How does this compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodology :

  • Stability Testing : Store samples under inert atmosphere (N₂/Ar) at –20°C and assess decomposition via ¹H NMR over 6 months. Light-sensitive compounds require amber vials.
  • Degradation Pathways : Hydrolysis of the nitrile group to carboxylic acid under humid conditions or prolonged heat exposure. Confirm via IR (loss of –CN peak, emergence of –COOH at ~1700 cm⁻¹) .
    • Best Practices : Report storage conditions in publications and pre-dry solvents (e.g., molecular sieves) for reactions.

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Nitrile gloves (tested for chemical resistance), lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid water flushing to prevent environmental contamination .
    • Toxicity Data : Limited acute toxicity reported, but structural analogs suggest potential irritancy. Conduct risk assessments per institutional guidelines.

Applications in Drug Discovery

Q. How is this compound utilized as a building block in kinase inhibitor synthesis?

  • Methodology : The iodine serves as a handle for introducing substituents via cross-coupling. For example:

Couple with pyrazole boronic esters to create ATP-binding site inhibitors.

Functionalize the nitrile group to amides or tetrazoles via hydrolysis or cycloaddition.

  • Case Study : In JAK2 inhibitor synthesis, Suzuki coupling with a pyrrolopyrimidine boronic acid yielded a lead compound with IC₅₀ < 100 nM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.